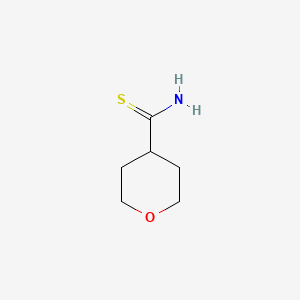

Tetrahydro-2H-pyran-4-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxane-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c7-6(9)5-1-3-8-4-2-5/h5H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUONFEFOQCUTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526526 | |

| Record name | Oxane-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88571-77-1 | |

| Record name | Oxane-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetrahydro-2H-pyran-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of Tetrahydro-2H-pyran-4-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes comparative data from its close structural analogs, Tetrahydro-2H-pyran-4-carboxamide and Tetrahydro-2H-pyran-4-carboxylic acid, to provide a predictive context for its physicochemical characteristics.

Core Chemical Properties

This compound is a derivative of the saturated heterocyclic compound tetrahydropyran. The introduction of a carbothioamide group at the 4-position imparts specific chemical characteristics relevant to its potential biological activity and synthetic utility.

Physicochemical Data

Quantitative data for this compound and its oxygen- and hydroxyl-bearing analogs are summarized below for comparative analysis.

| Property | This compound | Tetrahydro-2H-pyran-4-carboxamide | Tetrahydro-2H-pyran-4-carboxylic acid |

| CAS Number | 88571-77-1[1][2][3] | 344329-76-6[4][5] | 5337-03-1[6][7][8] |

| Molecular Formula | C₆H₁₁NOS[1][3] | C₆H₁₁NO₂[4] | C₆H₁₀O₃[7] |

| Molecular Weight | 145.22 g/mol [1][3] | 129.16 g/mol [4] | 130.14 g/mol [7] |

| Melting Point | Data not available | Data not available | 87 °C[6] |

| Boiling Point | Data not available | Data not available | 114-146 °C at 11 mmHg[6] |

| Density | Data not available | Data not available | 1.185 g/cm³[6] |

| Flash Point | Data not available | Data not available | 114 °C[6] |

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, the following table outlines the expected and observed spectral characteristics for the tetrahydropyran core and related functional groups.

| Spectroscopic Technique | Expected Characteristics for this compound |

| ¹H NMR | Signals corresponding to the protons on the tetrahydropyran ring and the -NH₂ protons of the thioamide group. The chemical shifts of the ring protons would be influenced by the electron-withdrawing nature of the carbothioamide group. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl carbon (C=S) is expected to appear in the range of 190-210 ppm. Signals for the carbons of the tetrahydropyran ring will also be present. |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching of the aliphatic ring, and a strong C=S stretching vibration (typically in the region of 1250-1020 cm⁻¹).[9] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the thioamide group or cleavage of the tetrahydropyran ring.[10] |

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound would involve the thionation of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.

Reaction: Thionation of Tetrahydro-2H-pyran-4-carboxamide.

Reagents and Solvents:

-

Tetrahydro-2H-pyran-4-carboxamide

-

Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent such as toluene or tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-carboxamide in the anhydrous solvent.

-

Add Lawesson's reagent or P₄S₁₀ to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1 for Lawesson's reagent or 0.25:1 for P₄S₁₀.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

General Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel tetrahydropyran derivative like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel tetrahydropyran derivatives.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of pyran-containing compounds has been shown to exhibit a wide range of biological effects. These include anticancer, antioxidant, antibacterial, and antifungal activities.[11][12][13] The tetrahydropyran motif is a common scaffold in many biologically active molecules and approved drugs, suggesting that derivatives such as the title compound could be of interest for further investigation in drug discovery programs.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel anticancer agent based on the tetrahydropyran scaffold.

Caption: A potential signaling pathway that could be modulated by a biologically active tetrahydropyran derivative, leading to apoptosis in cancer cells.

Conclusion

This compound is a molecule with potential for further exploration in the fields of medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a foundational understanding of its expected chemical properties based on its structure and comparison with closely related analogs. The provided general experimental workflows and hypothetical biological pathways offer a starting point for researchers interested in the synthesis, characterization, and evaluation of this and similar tetrahydropyran derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 88571-77-1|this compound|BLD Pharm [bldpharm.com]

- 3. eMolecules ChemScene / this compound / 250mg / | Fisher Scientific [fishersci.com]

- 4. 344329-76-6 CAS MSDS (TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE | 344329-76-6 [chemicalbook.com]

- 6. Tetrahydro-2H-pyran-4-carboxylic acid, CAS No. 5337-03-1 - iChemical [ichemical.com]

- 7. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]

- 8. Tetrahydro-2H-pyran-4-carboxylic acid (5337-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. orientjchem.org [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

Structural Analysis of Oxane-4-carbothioamide (CAS Number: 88571-77-1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key chemical and physical properties of oxane-4-carbothioamide is presented in the table below. This data is essential for its handling, characterization, and potential application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 88571-77-1 | [1][2][3] |

| IUPAC Name | oxane-4-carbothioamide | [1] |

| Synonyms | Tetrahydro-2H-pyran-4-carbothioamide | [3] |

| Molecular Formula | C₆H₁₁NOS | [1][2][3] |

| Molecular Weight | 145.22 g/mol | [1][2][3] |

| Chemical Structure | A tetrahydropyran ring with a carbothioamide group at the 4-position. | |

| SMILES | C1COCCC1C(=S)N | |

| InChIKey | ZUONFEFOQCUTDW-UHFFFAOYSA-N | |

| Physical State | Solid | [4] |

| Melting Point | 162.5 - 167.0 °C | [4] |

| Storage Temperature | 2-8°C |

Structural Core in Drug Discovery

The tetrahydro-2H-pyran motif present in oxane-4-carbothioamide is a prevalent structural component in a variety of biologically active molecules. Its saturated, non-planar ring system can provide a three-dimensional scaffold that is advantageous for binding to biological targets. The oxygen atom within the ring can act as a hydrogen bond acceptor, further influencing molecular interactions.

While specific biological activity for oxane-4-carbothioamide is not documented, the broader class of compounds containing the tetrahydro-2H-pyran ring has been investigated for several therapeutic applications, including:

-

Anticancer Agents: Derivatives of the tetrahydro-2H-pyran ring have been synthesized and evaluated for their potential as anticancer agents.

-

Neurokinin-1 (NK1) Receptor Antagonists: The tetrahydropyran core has been incorporated into molecules designed to antagonize the NK1 receptor, which is implicated in various physiological processes.

-

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibitors: The structural scaffold has been utilized in the development of inhibitors for p38α MAPK, a key enzyme in inflammatory signaling pathways.

These examples highlight the versatility of the tetrahydro-2H-pyran core as a building block in the design of novel therapeutic agents. Oxane-4-carbothioamide, with its reactive carbothioamide group, could potentially serve as a starting material or a fragment for the synthesis of more complex molecules with desired biological activities.

Logical Relationship: From Core Scaffold to Bioactive Molecules

The following diagram illustrates the logical progression from a core chemical scaffold, such as tetrahydro-2H-pyran, to the development of biologically active molecules. This process typically involves chemical modifications to the core structure to optimize its interaction with a specific biological target.

Conclusion

Oxane-4-carbothioamide (CAS 88571-77-1) is a well-defined chemical entity with a core structure that is of significant interest in medicinal chemistry. Although direct biological data for this compound is scarce, the prevalence of the tetrahydro-2H-pyran scaffold in a range of bioactive molecules suggests its potential as a valuable building block for the synthesis of novel drug candidates. Further research is warranted to explore the biological activity of oxane-4-carbothioamide itself and its derivatives. The lack of detailed experimental protocols and quantitative data in the public domain underscores the opportunity for novel investigations into the properties and potential applications of this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

Spectroscopic and Synthetic Data for Tetrahydro-2H-pyran-4-carbothioamide Remains Elusive in Public Databases

A comprehensive search for spectroscopic and synthetic data for the compound Tetrahydro-2H-pyran-4-carbothioamide (CAS 88571-77-1) has yielded limited specific information. While data for structurally related compounds containing the tetrahydro-2H-pyran moiety is available, detailed experimental protocols and characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target carbothioamide are not readily found in the public domain.

This technical guide aims to provide a framework for the type of data required for a complete characterization of this compound, while acknowledging the current absence of specific experimental values for this particular molecule. The methodologies and data presentation formats described herein are based on standard practices in chemical research and drug development.

Hypothetical Spectroscopic Data

Should experimental data become available, it would be presented as follows for clear interpretation and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| Expected | ~3.5-4.0 | m | - | 4H | H-2, H-6 |

| Expected | ~2.5-3.0 | m | - | 1H | H-4 |

| Expected | ~1.6-2.0 | m | - | 4H | H-3, H-5 |

| Expected | ~8.0-9.5 | br s | - | 2H | -CSNH₂ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |||

| Expected | ~200-210 | -C=S | |||

| Expected | ~65-70 | C-2, C-6 | |||

| Expected | ~40-45 | C-4 | |||

| Expected | ~30-35 | C-3, C-5 |

Note: The chemical shifts are estimations based on analogous structures and are subject to experimental verification. The solvent used for NMR analysis would be specified (e.g., CDCl₃, DMSO-d₆).

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Interpretation |

| IR (cm⁻¹) | ~3300-3100 | N-H stretch (thioamide) |

| ~2950-2850 | C-H stretch (aliphatic) | |

| ~1650-1600 | N-H bend | |

| ~1400-1200 | C=S stretch | |

| ~1100 | C-O-C stretch (ether) | |

| MS (m/z) | 145.06 | [M]⁺ (Calculated for C₆H₁₁NOS) |

| Fragment ions | To be determined experimentally |

Experimental Protocols

A detailed experimental protocol for the synthesis and characterization of this compound would typically include the following sections.

Synthesis of this compound

A plausible synthetic route would involve the conversion of the corresponding commercially available carboxylic acid or nitrile. A common method for the synthesis of thioamides is the thionation of the corresponding amide using a reagent like Lawesson's reagent or phosphorus pentasulfide.

Example Hypothetical Protocol:

-

Amide Formation: Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) would be converted to the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.

-

Thionation: To a solution of Tetrahydro-2H-pyran-4-carboxamide (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) would be added Lawesson's reagent (0.5 eq).

-

The reaction mixture would be heated to reflux and the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction would be cooled to room temperature and the solvent removed under reduced pressure.

-

The crude product would be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent. Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

-

Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The logical flow of the synthesis and characterization process can be visualized as follows.

An In-Depth Technical Guide to the Potential Mechanism of Action of Tetrahydro-2H-pyran-4-carbothioamide

Disclaimer: Direct experimental studies on the mechanism of action, biological activity, or cellular targets of Tetrahydro-2H-pyran-4-carbothioamide are not available in the current scientific literature. This guide, therefore, presents a predictive analysis based on the known biological activities of structurally related compounds containing the tetrahydro-2H-pyran moiety and the carbothioamide functional group. The information herein is intended for research and drug development professionals as a theoretical framework for potential investigation.

Executive Summary

This compound is a small molecule featuring a saturated six-membered oxygen-containing heterocycle (tetrahydro-2H-pyran) and a sulfur analog of an amide (carbothioamide). While this specific compound has not been the subject of published pharmacological studies, its structural components are present in numerous biologically active molecules. This guide synthesizes findings from related compounds to propose potential mechanisms of action, cellular targets, and therapeutic applications for this compound. The primary hypothesized activities based on structural analogy include anticancer, antimicrobial, and anti-inflammatory effects.

Analysis of Structural Moieties and Potential Biological Activities

The Tetrahydro-2H-pyran Scaffold

The tetrahydro-2H-pyran ring is a common scaffold in medicinal chemistry, often associated with favorable pharmacokinetic properties. Derivatives of this scaffold have demonstrated a wide range of biological activities.

-

Anticancer Activity: Tetrahydro-4H-pyran-4-one derivatives have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1] Potential mechanisms include the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the modulation of the Bax/Bcl-2 apoptotic pathway.[1]

-

Antimicrobial Activity: Some pyran derivatives exhibit antibacterial and antifungal properties.[1][2] A proposed mechanism for antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[1]

-

Anti-inflammatory Activity: Certain hybrid non-steroidal anti-inflammatory drugs (NSAIDs) incorporating a tetrahydropyran ring have demonstrated the ability to inhibit cyclooxygenase (COX) activity and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

The Carbothioamide Functional Group

The carbothioamide group is a key pharmacophore in a variety of therapeutic agents, known for its ability to form strong interactions with biological targets.

-

Anticancer Activity: Carbothioamide derivatives have been investigated as potent anticancer agents. For instance, some 1H-pyrazole-1-carbothioamide analogs show significant cytotoxicity against cancer cell lines. Additionally, (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carbothioamide derivatives have been identified as antagonists of the Retinoid X receptor alpha (RXRα), a nuclear receptor implicated in cancer development.[3] These compounds can induce apoptosis through the cleavage of poly ADP-ribose polymerase (PARP) and activation of caspase-3.[3]

-

Enzyme Inhibition: The carbothioamide moiety is present in inhibitors of various enzymes. For example, hydrazine-1-carbothioamide derivatives have been shown to inhibit carbonic anhydrase II and 15-lipoxygenase.[4]

Postulated Mechanisms of Action for this compound

Based on the activities of its constituent moieties, several potential mechanisms of action can be hypothesized for this compound.

Potential Anticancer Mechanisms

Given the anticancer properties of both tetrahydropyran and carbothioamide derivatives, this compound could potentially exhibit anticancer activity through one or more of the following pathways:

-

Induction of Apoptosis: The molecule may trigger programmed cell death by modulating key apoptotic proteins.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by interfering with cell cycle progression.

-

Enzyme Inhibition: The compound might inhibit enzymes crucial for cancer cell survival and proliferation.

Below is a hypothetical signaling pathway for the potential anticancer activity of this compound.

Potential Antimicrobial Mechanism

Drawing parallels with other pyran derivatives, a plausible antimicrobial mechanism for this compound could be the inhibition of bacterial DNA gyrase.

The following diagram illustrates a simplified workflow for assessing antimicrobial activity.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds containing the tetrahydro-2H-pyran or carbothioamide moieties. This data provides a reference for the potential potency of this compound.

Table 1: Anticancer Activity of Related Carbothioamide and Tetrahydropyran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazine-1-carbothioamide | 6A (RXRα antagonist) | HepG2 (Liver) | < 10 | [3] |

| Hydrazine-1-carbothioamide | 6A (RXRα antagonist) | A549 (Lung) | < 10 | [3] |

| Tetrahydro-4H-pyran-4-one | 4d | HCT-116 (Colon) | 75.1 | [1] |

| Tetrahydro-4H-pyran-4-one | 4k | HCT-116 (Colon) | 85.88 | [1] |

Table 2: Enzyme Inhibition by Related Carbothioamide Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Hydrazine-1-carbothioamide | 3h | Bovine Carbonic Anhydrase II | 0.13 ± 0.01 | [4] |

| Hydrazine-1-carbothioamide | 3h | 15-Lipoxygenase | 0.14 ± 0.01 | [4] |

Detailed Experimental Protocols from Cited Studies

The following are representative experimental protocols adapted from studies on structurally related compounds. These methodologies would be applicable for investigating the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is based on methodologies used to assess the cytotoxicity of anticancer compounds.[1]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

In Vitro Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)

This protocol is a generalized procedure for assessing enzyme inhibition, based on studies of carbothioamide derivatives.[4]

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (e.g., bovine carbonic anhydrase II), and a solution of the substrate (e.g., p-nitrophenyl acetate). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Absorbance Monitoring: Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm for the product of p-nitrophenyl acetate hydrolysis) using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Conclusion and Future Directions

While there is no direct evidence for the biological activity of this compound, the analysis of its structural components provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The proposed mechanisms of action, including the induction of apoptosis, inhibition of cell cycle progression, and inhibition of key enzymes, offer a starting point for future research.

To validate these hypotheses, the following steps are recommended:

-

Chemical Synthesis and Characterization: Synthesize and purify this compound and confirm its structure using standard analytical techniques (NMR, Mass Spectrometry, etc.).

-

In Vitro Screening: Perform a broad panel of in vitro assays, including cytotoxicity assays against various cancer cell lines, antimicrobial assays against a range of pathogens, and enzyme inhibition assays for relevant targets (e.g., CDK2, DNA gyrase, COX).

-

Mechanism of Action Studies: For any confirmed activities, conduct detailed mechanistic studies to identify the specific cellular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of this compound to establish a structure-activity relationship and optimize for potency and selectivity.

This systematic approach will elucidate the true pharmacological profile of this compound and determine its potential for further development as a therapeutic agent.

References

- 1. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of Pyran and Thioamide Derivatives

This guide provides a comprehensive overview of the diverse biological activities of pyran and thioamide derivatives, two classes of heterocyclic compounds that are pivotal in medicinal chemistry. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Pyran Scaffold: A Privileged Structure in Medicinal Chemistry

The 4H-pyran nucleus is a foundational structure in a multitude of biologically significant molecules, both natural and synthetic.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug discovery programs targeting various diseases.[2][3][4]

Anticancer Activity of Pyran Derivatives

Pyran-containing compounds have demonstrated significant cytotoxic effects against numerous cancer cell lines.[5] Their mechanisms often involve inducing apoptosis, promoting cell cycle arrest, and inhibiting key enzymes involved in cell proliferation.[6] For instance, a series of synthesized pyranocarbazole derivatives, developed as analogs of the natural alkaloid Girinimbine, showed potent anticancer activity against breast cancer (MCF-7) cell lines.[6]

Table 1: Anticancer Activity of Selected Pyran Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-a]carbazole | Girinimbine Derivative (Compound 3) | MCF-7 (Breast) | 1.77 | [6] |

| Pyrano[3,2-a]carbazole | N-methyl piperazine Derivative (7i) | MCF-7 (Breast) | 4.32 | [6] |

| Fused-Ring Isoflavene | Pyran-functionalized IDX | PC-3 (Prostate) | > 25 | [7] |

| Fused-Ring Isoflavene | Pyran-functionalized IDX | MDA-MB-231 (Breast) | > 25 | [7] |

Mechanism of Action: Apoptosis Induction

Many pyran derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of signaling events. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common target for anticancer agents.

Caption: Simplified intrinsic apoptosis pathway induced by pyran derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][8]

-

Cell Seeding: Cancer cells are plated in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the pyran derivatives (e.g., in a range from 0.1 to 100 µM) and incubated for 48–72 hours.[5]

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Anti-inflammatory Activity of Pyran Derivatives

Certain pyran derivatives, particularly pyranocoumarins, have been identified as potent anti-inflammatory agents.[9][10] Their activity is often linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6.[9][10]

Table 2: Anti-inflammatory Activity of Selected Pyranocoumarins

| Compound | Target/Assay | Cell Line | IC50 (µM) | Reference |

| Coumarin Derivative 2 | NO Production Inhibition | RAW264.7 | 33.37 | [10] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often mediated by the downregulation of key signaling pathways, such as the MAP kinase and NF-κB pathways, which control the expression of inflammatory genes.[10]

Caption: Inhibition of LPS-induced NF-κB and MAPK signaling by pyranocoumarins.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: The absorbance is measured at 540 nm. The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is then calculated.

Antimicrobial Activity of Pyran Derivatives

Various pyran derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[1][11] Fused pyran systems, such as tetrahydrobenzo[b]pyran linked with 1,2,3-triazoles, have shown significant fungistatic effects, in some cases exceeding the efficacy of reference drugs like miconazole.[4]

Table 3: Antifungal Activity of Selected Pyran Derivatives

| Compound Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Tetrahydrobenzo[b]pyrano-1,2,3-triazole | Compound 43b | Aspergillus niger | 12.5 | [4] |

| Tetrahydrobenzo[b]pyrano-1,2,3-triazole | Compound 43c | Aspergillus niger | 12.5 | [4] |

| Tetrahydrobenzo[b]pyrano-1,2,3-triazole | Compound 43i | Aspergillus niger | 12.5 | [4] |

| Tetrahydrobenzo[b]pyrano-1,2,3-triazole | Compound 43j | Aspergillus niger | 12.5 | [4] |

| Miconazole (Reference) | - | Aspergillus niger | 25 | [4] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

The Thioamide Scaffold: A Versatile Bioisostere

Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[12] This substitution alters the molecule's electronic and steric properties, which can lead to improved target affinity, enhanced stability, and favorable pharmacokinetic profiles.[12][13] Thioamide-containing drugs like ethionamide (antitubercular) and propylthiouracil (antithyroid) are already in clinical use.[14]

Anticancer Activity of Thioamide Derivatives

The thioamide moiety has been incorporated into various scaffolds to develop potent anticancer agents. Replacing a carboxamide with a carbothioamide has been shown to significantly enhance antiproliferative activity, likely due to increased lipophilicity.[13] Furthermore, thioamide-based metal complexes have demonstrated cytotoxicity in the low micromolar range against several human cancer cell lines.[13]

Table 4: Anticancer Activity of Selected Thioamide Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Carbothioamide Analog | Compound 26a | MCF-7 (Breast) | 4.53 | [13] |

| Carbothioamide Analog | Compound 26b | MCF-7 (Breast) | 7.18 | [13] |

| Thioamide-based Metal Complex | Compound 39 | HCT-116 (Colon) | 11.0 | [13] |

| Thioamide-based Metal Complex | Compound 39 | MCF-7 (Breast) | 10.2 | [13] |

| Thioamide-based Metal Complex | Compound 39 | HepG2 (Liver) | 9.28 | [13] |

| Azothiazole | Compound 11 | DLD-1 (Colorectal) | 21 | [15] |

| Azothiazole | Compound 12 | A549 (Lung) | 23 | [15] |

Mechanism of Action: Bioisosterism and Enzyme Inhibition

The strategic replacement of an amide with a thioamide can enhance a molecule's ability to bind to a target enzyme, leading to greater inhibition and therapeutic effect. This concept of bioisosterism is a cornerstone of modern drug design.[16]

Caption: The principle of bioisosteric replacement of an amide with a thioamide.

Antimicrobial Activity of Thioamide Derivatives

Thioamide-containing compounds have shown significant potential as antimicrobial agents.[13] A key target is the enzyme urease, which is crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. Thioamide derivatives have been developed as potent urease inhibitors, surpassing the activity of standard inhibitors like thiourea.[13]

Table 5: Antimicrobial and Urease Inhibitory Activity of Thioamide Derivatives

| Compound | Bacterial Strain | MIC50 (µg/mL) | Urease Inhibition (IC50) | Reference |

| Compound 61 | S. aureus | < 0.003 | Potent (not quantified) | [13] |

| Compound 61 | S. epidermidis | 0.097 | Potent (not quantified) | [13] |

| Compound 61 | P. aeruginosa | < 0.003 | Potent (not quantified) | [13] |

| Compound 61 | E. coli | 0.097 | Potent (not quantified) | [13] |

| Benzo[g]indazole carbothioamide | E. coli | Promising vs. Ciprofloxacin | Not applicable | [13] |

| Benzo[g]indazole carbothioamide | S. aureus | Promising vs. Ciprofloxacin | Not applicable | [13] |

Experimental Protocol: Urease Inhibition Assay

-

Enzyme Preparation: A solution of Jack bean urease is prepared in phosphate buffer.

-

Incubation: The enzyme solution is incubated with different concentrations of the thioamide inhibitor for a set period at a specific pH (e.g., pH 8.2).

-

Substrate Addition: A solution of urea (the substrate) is added to the mixture.

-

Ammonia Quantification: The enzymatic reaction produces ammonia. The amount of ammonia generated is quantified by measuring the absorbance change at 625 nm using the indophenol method.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of an uninhibited control. The IC50 value is then determined.

Conclusion

Both pyran and thioamide derivatives represent highly versatile and pharmacologically significant scaffolds. Pyran-based compounds exhibit a broad range of activities, with notable potential as anticancer and anti-inflammatory agents through the modulation of critical signaling pathways like apoptosis and NF-κB. Thioamides serve as powerful bioisosteres, and their incorporation into molecular frameworks has led to the development of potent anticancer and antimicrobial agents with enhanced efficacy and improved drug-like properties. The continued exploration and functionalization of these core structures hold immense promise for the future of drug discovery and the development of novel therapeutics to address a wide array of human diseases.

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone in contemporary drug discovery. Its unique stereochemical and physicochemical properties make it a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry applications of THP scaffolds, detailing their synthesis, biological activities, and role in the development of innovative therapeutics.

The THP Scaffold: A Bioisostere with Benefits

The THP moiety is often employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane. This substitution offers several advantages in drug design. The introduction of the oxygen atom reduces lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[1] The constrained conformation of the THP ring also reduces the entropic penalty upon binding to a target, which can contribute to improved potency.[1]

Tetrahydropyran-Containing Drugs and Clinical Candidates

The versatility of the THP scaffold is evident in the number of approved drugs and clinical candidates that incorporate this motif across a wide range of therapeutic areas.

Oncology

In the field of oncology, the THP scaffold is a key component of several targeted therapies.

-

Gilteritinib (Xospata®) is an AXL/FLT3 kinase inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] The amino-THP substituent is a crucial part of its structure. Gilteritinib also exhibits inhibitory activity against other kinases such as ALK, LTK, and KIT.[1]

-

AZD0156 is a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase, which is being investigated for its potential to enhance the efficacy of DNA-damaging cancer therapies.[1] The incorporation of a THP-amine fragment was instrumental in achieving its favorable pharmacological profile.[1]

Diabetes

The THP scaffold has also been successfully integrated into drugs for the treatment of type 2 diabetes.

-

Omarigliptin (Marizev®) is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the once-weekly treatment of type 2 diabetes.[2] Its structure features a highly substituted THP ring.

Other Therapeutic Areas

The applications of THP scaffolds extend beyond oncology and diabetes. For instance, they are found in antiviral agents like the neuraminidase inhibitor Zanamivir (Relenza®) for the treatment of influenza.[1] Additionally, THP-containing compounds have been explored as Janus kinase (JAK) inhibitors for inflammatory diseases and as galectin-3 inhibitors for fibrosis and cancer.[1][3]

Quantitative Data of Tetrahydropyran-Containing Compounds

The following tables summarize the in vitro potency and other relevant data for a selection of THP-containing compounds.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference |

| Omarigliptin | DPP-4 | In vitro enzymatic | 1.6 | 0.8 | [2] | |

| Gilteritinib | FLT3 | Kinase assay | ||||

| FLT3-ITD | Cell proliferation (MV4-11) | ~1 | ||||

| FLT3-D835Y | Kinase assay | |||||

| AZD0156 | ATM | Kinase assay | ||||

| THP derivative 19 | JAK1 | Biochemical assay | [1] | |||

| Galectin-3 Inhibitor 36 | Galectin-3 | Binding assay | 15 | [3] | ||

| Galectin-3 Inhibitor 40 | Galectin-3 | Binding assay | 12 | [3] | ||

| Galectin-3 Inhibitor 45 | Galectin-3 | Binding assay | 7 | [3] |

| Compound | Selectivity (IC50 > 10,000 nM) | Reference |

| Omarigliptin | QPP, FAP, PEP, DPP8, DPP9 | [2] |

Signaling Pathways Involving THP-Containing Drugs

The biological effects of THP-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and are found in a significant proportion of AML patients. Activated FLT3 signals through several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, and also leads to the activation of STAT5. Gilteritinib inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.

References

The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Carbothioamide Compounds

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The carbothioamide functional group, a bioisostere of the amide bond, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability, have propelled the development of novel therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide delves into the core aspects of the discovery and synthesis of innovative carbothioamide compounds, offering a detailed overview of their biological evaluation, experimental protocols, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic potential of newly synthesized carbothioamide derivatives has been demonstrated across various disease models. The following tables summarize the quantitative data from recent studies, highlighting their efficacy as anticancer agents and enzyme inhibitors.

Table 1: Anticancer Activity of Novel Carbothioamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoline Analog 1 | MCF-7 (Breast) | 0.08 | [1][2][3] |

| Pyrazoline Analog 3a | A549 (Lung) | 13.49 ± 0.17 | [1][2][3] |

| HeLa (Cervical) | 17.52 ± 0.09 | [1][2][3] | |

| Pyrazoline Analog 3h | A549 (Lung) | 22.54 ± 0.25 | [1][2][3] |

| HeLa (Cervical) | 24.14 ± 0.86 | [1][2][3] | |

| Hydrazine-1-carboxamide 4b | HeLa (Cervical) | Not explicitly stated, but lowest in the series | [4] |

| 1-Benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) | MCF-7 (Breast) | 21.61 ± 4.77 | [5] |

| HCT116 (Colorectal) | 18.34 ± 3.53 | [5] | |

| MDA-MB-453 (Breast) | 17.87 ± 12.02 | [5] | |

| Carbazole Derivative 4o | MCF-7 (Breast) | 2.02 | [6][7] |

| Carbazole Derivative 4r | MCF-7 (Breast) | 4.99 | [6][7] |

| Sulfonamide-PCA 3 | PC-3 (Prostate) | 2-6 fold more active than colchicine | [8] |

| Sulfonamide-PCA 5 | PC-3 (Prostate) | Up to 2.5-fold stronger than doxorubicin | [8] |

Table 2: Enzyme Inhibition by Novel Carbothioamide Derivatives

| Compound ID | Target Enzyme | IC50 / EC50 (µM) | Reference |

| Hydrazine-1-carboxamide 4b | VEGFR-2 Kinase | EC50 comparable to sorafenib | [4] |

| Hydrazine-1-carbothioamide 3h | Bovine Carbonic Anhydrase II (b-CA II) | 0.13 ± 0.01 | [9][10] |

| 15-Lipoxygenase (15-LOX) | 0.14 ± 0.01 | [9][10] | |

| Pyrazolobenzothiazine 3b | Monoamine Oxidase A (MAO-A) | 0.003 ± 0.0007 | [11] |

| Pyrazolobenzothiazine 4d | Monoamine Oxidase B (MAO-B) | 0.02 ± 0.001 | [11] |

| 2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide (3f) | Urease | 0.58 | [12] |

| Sulfonamide-PCA 3 | Tubulin Polymerization | 1.1 - 7.3 | [8] |

| Sulfonamide-PCA 4 | Tubulin Polymerization | 1.1 - 7.3 | [8] |

| Sulfonamide-PCA 5 | Tubulin Polymerization | 1.1 - 7.3 | [8] |

| Sulfonamide-PCA 8 | Tubulin Polymerization | 1.1 - 7.3 | [8] |

Detailed Experimental Protocols

The synthesis and evaluation of novel carbothioamide compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis of Pyrazoline-based Carbothioamides (3a-3l)

This protocol describes the synthesis of pyrazoline derivatives through the cyclization of chalcones with thiosemicarbazide.[1][3]

-

Synthesis of Chalcone Analogs (2a-2l): Substituted aldehydes are reacted with acetophenone derivatives in ethanol in the presence of a base (e.g., NaOH).

-

Cyclization Reaction: 1 mmol of the chalcone derivative is stirred with 1 mmol of thiosemicarbazide in 5 mL of glacial acetic acid.

-

Reflux: The reaction mixture is heated under reflux conditions for 4-6 hours.

-

Purification: The resulting pyrazoline derivatives are purified and characterized using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry. The purity is confirmed by HPLC to be above 95%.[1][2][3]

Synthesis of Hydrazine-1-carbothioamide and Hydrazine-1-carboxamide Derivatives (3a-e, 4a-c)

These compounds are synthesized from 3-phenoxybenzoic acid using conventional organic methods.[4] The final structures are verified by IR, 1H NMR, 13C NMR, and mass spectroscopy.[4]

Synthesis of Carbazole Hydrazine-Carbothioamide Scaffolds (4a-4y)

A multi-step synthesis is employed to generate a library of carbazole derivatives.[6]

-

Initial Synthesis: A series of carbazole derivatives are synthesized.

-

Functionalization: These derivatives are further functionalized with a thiosemicarbazide group.

-

Purification: The final compounds are purified by flash column chromatography.

-

Characterization: Structures are confirmed using 1H NMR, 13C NMR, and HRMS.[6]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic activity of the synthesized compounds against various cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

-

Cell Seeding: Human cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized compounds. Staurosporine is often used as a standard drug.[1][2]

-

Incubation: The plates are incubated for a specified period (e.g., 3 days).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Enzyme Inhibition Assays

The inhibitory potential of the compounds against specific enzymes is evaluated using appropriate biochemical assays.

-

VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 tyrosine kinase is measured to assess the anti-angiogenic potential of the compounds.[4]

-

Carbonic Anhydrase (CA) and Lipoxygenase (LOX) Inhibition Assay: The inhibitory effects on bovine carbonic anhydrase II (b-CA II) and 15-lipoxygenase (15-LOX) are determined.[9][10]

-

Monoamine Oxidase (MAO) Inhibition Assay: The ability of the compounds to inhibit MAO-A and MAO-B is assessed.[11]

-

Urease Inhibition Assay: The inhibitory activity against urease is measured.[12]

-

Tubulin Polymerization Inhibition Assay: An in vitro assay is used to determine the effect of the compounds on tubulin polymerization.[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the logical relationships and mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the discovery and evaluation of novel carbothioamide compounds.

Caption: PI3K/Akt/mTOR signaling pathway targeted by carbothioamide compounds.[6][7]

Caption: Induction of apoptosis via caspase-3 activation and PARP cleavage.[5]

Conclusion

The exploration of novel carbothioamide compounds represents a highly promising avenue in the quest for new and effective therapeutic agents. Their diverse biological activities, coupled with the potential for synthetic modification, offer a rich landscape for drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, fostering further innovation in this exciting field. The continued investigation into their mechanisms of action and the optimization of their structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics for a range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | CoLab [colab.ws]

- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | AVESİS [avesis.gazi.edu.tr]

- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Characterization of Tetrahydro-2H-pyran-4-carbothioamide and its Analogs: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. When combined with a carbothioamide group, a known pharmacophore with diverse biological activities, the resulting Tetrahydro-2H-pyran-4-carbothioamide core presents a promising starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound and its analogs, offering a foundational resource for researchers in drug discovery and development.

Physicochemical Properties

The introduction of the tetrahydropyran ring and the thioamide group influences the lipophilicity, hydrogen bonding capacity, and overall electronic properties of the molecule. These properties are critical for target engagement, membrane permeability, and pharmacokinetic profile.

| Property | Tetrahydro-2H-pyran-4-carboxamide (Precursor) | This compound (Predicted) |

| Molecular Formula | C6H11NO2 | C6H11NOS |

| Molecular Weight | 129.16 g/mol | 145.22 g/mol |

| Melting Point | 181-183 °C[1] | Not available. Expected to be a solid at room temperature. |

| Boiling Point | 312.1±31.0 °C at 760 mmHg[1] | Not available. |

| LogP (Predicted) | -0.5 to -1.0 | 0.0 to 0.5 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 |

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound is proposed as a two-step process starting from a commercially available precursor.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide (Precursor)

This protocol describes the synthesis of the amide precursor from the corresponding methyl ester.

-

Materials:

-

Methyl tetrahydro-2H-pyran-4-carboxylate (1 equivalent)

-

30% Aqueous ammonia solution

-

Ethanol

-

-

Procedure:

-

In a sealed reaction vessel, combine methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 7 g, 48.6 mmol) with a 30% aqueous ammonia solution (e.g., 20 mL).[2]

-

Stir the reaction mixture vigorously at room temperature for 18 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ammonia by distillation under reduced pressure.[2]

-

Recrystallize the resulting solid residue from ethanol to yield pure Tetrahydro-2H-pyran-4-carboxamide.[2]

-

-

Expected Yield: ~89%[2]

Step 2: Thionation of Tetrahydro-2H-pyran-4-carboxamide

This general protocol for the thionation of amides using Lawesson's reagent is adapted for the synthesis of the target carbothioamide.

-

Materials:

-

Tetrahydro-2H-pyran-4-carboxamide (1 equivalent)

-

Lawesson's Reagent (0.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5 equivalents) in anhydrous THF.

-

In a separate flask, dissolve Tetrahydro-2H-pyran-4-carboxamide (1 equivalent) in anhydrous THF.

-

Add the amide solution to the Lawesson's Reagent solution at room temperature with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to a few hours.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with diethyl ether (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

-

References

A Technical Guide to Tetrahydropyran-Based Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered oxygen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in numerous biologically active compounds, including potent anticancer agents, underscores its significance in the development of novel therapeutics. This technical guide provides a comprehensive literature review of tetrahydropyran-based heterocycles, focusing on their synthesis, biological activity, and mechanisms of action, with a particular emphasis on applications in drug discovery.

Synthetic Strategies for Tetrahydropyran Ring Construction

The construction of the tetrahydropyran ring is a key challenge in the synthesis of many complex natural products and pharmaceutical agents. Several powerful and versatile methods have been developed to afford substituted THP derivatives with high stereocontrol.

Prins Cyclization

The Prins cyclization is a classic and widely used method for the formation of tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the THP ring.[1] While powerful, a major challenge in Prins cyclizations is the potential for racemization through a competing 2-oxonia-Cope rearrangement.[1][2]

Experimental Protocol: Synthesis of cis-2,6-Disubstituted-4-chlorotetrahydropyrans via Prins Cyclization

This protocol is adapted from a microwave-assisted Prins cyclization for the synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans.[3]

Materials:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Bismuth(III) chloride (BiCl₃, 0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the homoallylic alcohol and aldehyde in dichloromethane in a microwave-transparent vial, add bismuth(III) chloride.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 10-20 minutes).

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is another powerful tool for the construction of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans. This [4+2] cycloaddition involves a conjugated diene and a dienophile containing a heteroatom, such as a carbonyl compound or an imine.[4] This method allows for the formation of six-membered heterocycles with good control over regio- and stereochemistry.[4]

Experimental Protocol: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

This generalized protocol is based on the reaction of a vinylchromene with an electron-poor dienophile.[5]

Materials:

-

Vinylchromene derivative (1.0 equiv)

-

Dienophile (e.g., maleic anhydride, 1.1 equiv)

-

Toluene

Procedure:

-

Dissolve the vinylchromene and the dienophile in toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the dihydropyran adduct.

-

The resulting dihydropyran can be hydrogenated using standard procedures (e.g., H₂, Pd/C) to afford the corresponding tetrahydropyran.

Other Notable Synthetic Methods

Several other important strategies for tetrahydropyran synthesis include:

-

Intramolecular Oxa-Michael Addition: This method involves the cyclization of a hydroxy group onto an α,β-unsaturated ester or ketone.

-

Ring-Closing Metathesis (RCM): RCM of a diene containing an ether linkage is a versatile method for constructing unsaturated six-membered rings.

-

Palladium-Catalyzed Intramolecular Alkoxycarbonylation: This reaction involves the palladium-catalyzed cyclization of an unsaturated alcohol with carbon monoxide.[6]

Biological Activity of Tetrahydropyran-Containing Compounds

The tetrahydropyran motif is a common feature in a vast number of natural products with potent biological activities, particularly in the realm of oncology.

Anticancer Activity

Many tetrahydropyran-containing natural products and their synthetic derivatives exhibit significant cytotoxicity against a range of cancer cell lines. A prominent example is neopeltolide , a macrolide isolated from a marine sponge, which displays potent antiproliferative activity at nanomolar concentrations.[7][8] The table below summarizes the in vitro anticancer activity of neopeltolide against several human cancer cell lines.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Neopeltolide | A549 (Lung Adenocarcinoma) | 1.2 | [7] |

| Neopeltolide | NCI/ADR-RES (Ovarian Sarcoma) | 5.1 | [7] |

| Neopeltolide | P388 (Murine Leukemia) | 0.56 | [7] |

Another important natural product is centrolobine , which possesses a simpler 2,6-disubstituted tetrahydropyran core and has been the subject of numerous total synthesis efforts.[2][9][10]

The following table presents the anticancer activity of some synthetic tetrahydropyran derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyran derivative 1 | HeLa (Cervical Cancer) | 25-100 (concentration for inhibition) | [11] |

| Dihydropyran derivative 2 | HCC94 (Cervical Cancer) | 25-100 (concentration for inhibition) | [11] |

| Tetrazole derivative 4h | A549 (Lung Cancer) | 1.51 | [12] |

| Tetrazole derivative 4i | A549 (Lung Cancer) | 1.49 | [12] |

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of bioactive tetrahydropyran-containing molecules is crucial for the development of targeted therapies.

Neopeltolide: An Inhibitor of Mitochondrial Respiration

Initial studies on the mechanism of action of neopeltolide indicated that it does not interact with tubulin or actin.[7] Subsequent research revealed that neopeltolide targets the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain.[8] By inhibiting this complex, neopeltolide disrupts mitochondrial ATP synthesis, leading to cell cycle arrest at the G1 phase and ultimately cell death.[7][8]

Caption: Mechanism of action of Neopeltolide.

Targeting Key Signaling Pathways in Cancer

Many anticancer drugs function by inhibiting signaling pathways that are aberrantly activated in cancer cells, promoting their proliferation and survival. Two of the most critical pathways are the PI3K/Akt/mTOR and NF-κB pathways. While specific tetrahydropyran-based inhibitors targeting these pathways are an active area of research, the diagrams below illustrate the general mechanism of these pathways and potential points of inhibition.

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[13][14] Its hyperactivation is a common event in many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a key role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[15][16]

Caption: The NF-κB signaling pathway.

Conclusion

Tetrahydropyran-based heterocycles represent a rich source of structurally diverse and biologically active molecules with significant potential in drug discovery. The continued development of novel and efficient synthetic methodologies provides access to a wide array of THP derivatives for biological screening. The potent anticancer activity of natural products like neopeltolide highlights the therapeutic promise of this scaffold. Future research will likely focus on the design and synthesis of novel THP-containing molecules that selectively target key signaling pathways implicated in cancer and other diseases, leading to the development of next-generation therapeutics.

References

- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [rex.libraries.wsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for Tetrahydro-2H-pyran-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Tetrahydro-2H-pyran-4-carbothioamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the amide precursor followed by a thionation reaction.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the conversion of Tetrahydro-2H-pyran-4-carboxylic acid to its corresponding amide, Tetrahydro-2H-pyran-4-carboxamide. The subsequent and final step is the thionation of the amide using Lawesson's reagent to yield the target thioamide.

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

This procedure outlines the formation of the amide intermediate from the corresponding carboxylic acid.

Experimental Protocol

A common method for this amidation involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Materials:

-

Tetrahydro-2H-pyran-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dichloromethane (DCM)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring device

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve Tetrahydro-2H-pyran-4-carboxylic acid in a minimal amount of toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Amidation: Dissolve the crude acid chloride in dichloromethane (DCM). In a separate flask, cool an aqueous solution of ammonia in an ice bath. Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

-

Reaction Quench and Work-up: Continue stirring for 1-2 hours at room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tetrahydro-2H-pyran-4-carboxamide.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data

| Parameter | Value |

| Starting Material | Tetrahydro-2H-pyran-4-carboxylic acid |

| Key Reagents | Thionyl chloride, Ammonia |

| Solvent | Toluene, Dichloromethane |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

| Purity | >95% after purification |

Step 2: Synthesis of this compound

This protocol details the thionation of Tetrahydro-2H-pyran-4-carboxamide using Lawesson's reagent. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues.[1][2][3]

Experimental Workflow

Caption: Workflow for the thionation of an amide using Lawesson's reagent.

Experimental Protocol

Materials:

-

Tetrahydro-2H-pyran-4-carboxamide

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Petroleum ether

-

Silica gel for column chromatography

-

Round-bottom flask

-

Stirring device

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Lawesson's reagent (0.5-0.6 equivalents) in anhydrous THF.[1][4] In a separate flask, dissolve Tetrahydro-2H-pyran-4-carboxamide (1 equivalent) in anhydrous THF.

-

Addition: Slowly add the amide solution to the solution of Lawesson's reagent at room temperature with constant stirring.[1]

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).[1] Reaction times can vary but are often complete within 30 minutes to a few hours.[1]

-

Solvent Removal: Once the reaction is complete, as indicated by TLC, remove the THF under reduced pressure using a rotary evaporator.[1]

-

Aqueous Work-up: It is crucial to perform a thorough aqueous work-up to remove byproducts from Lawesson's reagent.[1] Dissolve the residue in diethyl ether and wash extensively with water in a separatory funnel.[1]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.[1] A typical eluent system is a gradient of petroleum ether and diethyl ether.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Tetrahydro-2H-pyran-4-carboxamide | - |

| Key Reagent | Lawesson's reagent (0.5-0.6 equivalents) | [1][4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temp. | Room Temperature | [1] |

| Reaction Time | 30 minutes - overnight (monitor by TLC) | [1] |

| Typical Yield | ~85% | [1] |